molecular formula C14H14N2O2S2 B12900407 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one

3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one

Cat. No.: B12900407
M. Wt: 306.4 g/mol
InChI Key: JNOADJJNFHPXOI-QBFSEMIESA-N
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Description

3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one typically involves multiple steps. One common method includes the reaction of 3-ethylbenzo[d]thiazol-2(3H)-imine with appropriate reagents under controlled conditions. For instance, the reaction with thionyl chloride at 50-55°C for 4 hours can yield the desired intermediate . Further reactions involving cyclization and condensation steps lead to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting their normal function and leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one stands out due to its unique combination of the benzothiazole and oxazolidinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C14H14N2O2S2/c1-3-15-9-7-5-6-8-10(9)20-13(15)11-12(17)16(4-2)14(19)18-11/h5-8H,3-4H2,1-2H3/b13-11-

InChI Key

JNOADJJNFHPXOI-QBFSEMIESA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=S)O3)CC

Canonical SMILES

CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)O3)CC

Origin of Product

United States

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